![molecular formula C18H16Cl3N3OS2 B2575038 {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide CAS No. 344271-72-3](/img/structure/B2575038.png)
{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide
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Description
The compound {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide
is a chemical compound with the molecular formula C18H16Cl3N3OS2
and a molar mass of 460 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound,5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
, was synthesized in a 92% yield . Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis . These studies have revealed that hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .Chemical Reactions Analysis
While specific chemical reactions involvingThis compound
have not been found, related compounds have been studied for their reactivity. For example, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Cyclization Processes: A study detailed the cyclization of 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides leading to the formation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, highlighting the versatility of triazole compounds in generating pharmacologically relevant structures (Maliszewska-Guz et al., 2005).
- Crystal Structure and DFT Studies: Another investigation presented the crystal structure and Hirshfeld surface analysis alongside DFT studies of a triazole derivative, underscoring the compound's potential as an 11β-HSD1 inhibitor, a target in diabetes and obesity treatment (Al-Wahaibi et al., 2019).
Biological Activities
- Antimicrobial Activities: Research on triazole derivatives, including those with benzylsulfanyl substitutions, often explores their antimicrobial properties. A study on new hybrid molecules containing the triazole moiety demonstrated notable activity against various microorganisms (Bektaş et al., 2010).
- Antiproliferative and Antilipolytic Activities: The synthesis of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes] was reported, with some derivatives showing antiproliferative activity against colorectal cancer cells and antilipolytic activity, indicating potential for obesity-related cancer treatment (Shkoor et al., 2021).
Theoretical Studies
- Electronic Behavior and Molecular Analysis: Theoretical approaches provide insights into the molecular, spectroscopic, and electronic behavior of triazole derivatives, facilitating the understanding of their interactions and stability, which is crucial for drug design and material science applications (Evecen et al., 2018).
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3OS2/c1-24-17(11-27(25)10-14-15(20)3-2-4-16(14)21)22-23-18(24)26-9-12-5-7-13(19)8-6-12/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXBHZYAFQESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CS(=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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